molecular formula C21H22N2O4S2 B2421223 N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941946-66-3

N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2421223
CAS No.: 941946-66-3
M. Wt: 430.54
InChI Key: MCSFOWUPZRQLFU-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxynaphthalene group, a thiophenylsulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Methoxynaphthalene Intermediate: Starting with naphthalene, a methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.

    Synthesis of the Thiophenylsulfonyl Intermediate: Thiophene is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Formation of the Piperidine Carboxamide: Piperidine is reacted with a carboxylic acid derivative to form the piperidine carboxamide moiety.

    Coupling Reaction: The methoxynaphthalene intermediate, thiophenylsulfonyl intermediate, and piperidine carboxamide are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxynaphthalene or naphthoquinone derivatives.

    Reduction: Formation of thiophenyl derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the naphthalene or thiophene rings.

    Piperidine carboxamides: A broader class of compounds with the piperidine carboxamide moiety but different aromatic groups.

Uniqueness

This compound is unique due to the specific combination of methoxynaphthalene, thiophenylsulfonyl, and piperidine carboxamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-27-19-9-8-18(16-5-2-3-6-17(16)19)22-21(24)15-10-12-23(13-11-15)29(25,26)20-7-4-14-28-20/h2-9,14-15H,10-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSFOWUPZRQLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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